Pim1/AKK1-IN-1, also known by its chemical identifier 1093222-27-5, is a potent multi-kinase inhibitor that has garnered attention for its potential in cancer therapy. It primarily targets several kinases including Pim1, adaptor-associated kinase 1, MST2, LKB1, MPSK1, and TNIK. The compound has demonstrated efficacy against various types of cancers, particularly breast and prostate cancer, and is currently undergoing clinical trials to evaluate its therapeutic potential .
The chemical structure of Pim1/AKK1-IN-1 is characterized by a pyrrolo[2,3-b]pyridine core. Its molecular formula is C20H13N5O, with a molecular weight of approximately 339.35 g/mol. The compound's reactivity is influenced by its functional groups that allow it to interact specifically with target kinases through competitive inhibition. The binding affinity of Pim1/AKK1-IN-1 varies across its targets, with dissociation constants (Kd) reported as follows:
Pim1/AKK1-IN-1 exhibits significant biological activity as a multi-kinase inhibitor. Its mechanism of action involves the inhibition of kinase signaling pathways that are crucial for cancer cell proliferation and survival. By targeting these pathways, Pim1/AKK1-IN-1 can induce apoptosis in cancer cells and inhibit tumor growth. Preclinical studies have shown promising results in reducing tumor sizes in models of breast and prostate cancer .
The synthesis of Pim1/AKK1-IN-1 involves several steps that typically include the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of various substituents to enhance its inhibitory properties. Specific synthetic routes may vary, but they generally involve:
Detailed synthetic protocols are often proprietary or found in specialized literature focusing on medicinal chemistry .
Pim1/AKK1-IN-1 is primarily being investigated for its applications in oncology as a treatment for various cancers, particularly those resistant to conventional therapies. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at enhancing therapeutic efficacy and overcoming drug resistance in cancer treatment .
Studies investigating the interactions of Pim1/AKK1-IN-1 with its target kinases have revealed important insights into its binding mechanisms and selectivity. Research indicates that the compound binds competitively to the ATP-binding site of these kinases, which is critical for their activation and function. The unique binding profile contributes to its effectiveness against specific cancer types while minimizing off-target effects .
Pim1/AKK1-IN-1 shares structural and functional similarities with several other multi-kinase inhibitors. Here are some notable compounds for comparison:
| Compound Name | Target Kinases | Kd Values (nM) | Unique Features |
|---|---|---|---|
| Lapatinib | EGFR, HER2 | 30 | Dual inhibition of HER family receptors |
| Sorafenib | RAF kinases, VEGFR | 10 | Broad-spectrum kinase inhibition |
| Regorafenib | VEGFR, PDGFR | 10 | Targets multiple receptor tyrosine kinases |
| Dabrafenib | BRAF | <10 | Selective BRAF inhibitor |
Pim1/AKK1-IN-1 is unique due to its specific targeting of both Pim and adaptor-associated kinase pathways, which are critical in certain cancers where these pathways are upregulated. This specificity may provide advantages in terms of efficacy and safety profiles compared to broader-spectrum inhibitors like Sorafenib or Regorafenib .
The pyrrolo[2,3-b]pyridine core structure represents the fundamental scaffold of Pim1/AKK1-IN-1, systematically identified as N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide with molecular formula C20H13N5O and molecular weight of 339.35 g/mol [1] [2]. The retrosynthetic analysis of this privileged kinase inhibitor scaffold reveals multiple strategic disconnection pathways that have been extensively validated in the synthesis of related azaindole derivatives.
The most widely employed retrosynthetic approach involves the disconnection of the pyrrole ring from the pyridine nucleus, leading to 2-aminopyridine precursors as key intermediates [8]. This strategy has been successfully demonstrated through modifications of classical indole synthesis methodologies, particularly the Madelung and Fischer syntheses adapted for azaindole construction [8]. The regioselective formation of the pyrrolo[2,3-b]pyridine system can be achieved through multiple convergent routes, with the choice of methodology dependent upon the substitution pattern required in the final target molecule.
A particularly effective synthetic route involves the Sonogashira coupling of trimethylsilylacetylene with 5-bromo-3-iodo-2-aminopyridine, followed by reductive ring closure using strong base conditions [10]. This approach has been demonstrated to provide excellent yields and allows for subsequent functionalization at the 3-position through nitration protocols [10]. The nitration step typically employs fuming nitric acid to install the 3-nitro functionality, which serves as a versatile handle for further elaboration through catalytic hydrogenation to the corresponding amine [10].
Alternative retrosynthetic strategies focus on the construction of the pyrrolo[2,3-b]pyridine core through cyclization of appropriately substituted pyrrole precursors with pyridine-derived electrophiles [12]. The preparation of 2-amino-4-cyanopyrroles as starting materials enables their reaction with 1,3-dicarbonyl reagents to construct the desired bicyclic framework [12]. This methodology has proven particularly valuable for accessing pyrrolo[2,3-b]pyridin-4-ones through two-stage synthesis protocols involving diethyl ethoxymethylenemalonate as the cyclization partner [12].
| Synthetic Route | Key Intermediates | Yield Range | Reference |
|---|---|---|---|
| Sonogashira-Cyclization | 5-bromo-3-iodo-2-aminopyridine | 65-85% | [10] |
| Aminopyrrole Cyclization | 2-amino-4-cyanopyrroles | 70-80% | [12] |
| Modified Madelung | 2-aminopyridine derivatives | 60-75% | [8] |
| Nitration-Reduction | 3-nitro-5-aryl-pyrrolo[2,3-b]pyridines | 65-85% | [10] |
The strategic selection of protecting groups represents a critical consideration in the retrosynthetic planning of pyrrolo[2,3-b]pyridine derivatives [10]. The pyrrole nitrogen often requires protection during certain transformations, with tosyl groups providing excellent stability and facile removal under basic conditions [10]. This protection strategy enables selective functionalization at other positions within the bicyclic system without interference from the nucleophilic nitrogen center.
The development of selective kinase inhibitors requires sophisticated understanding of the structural features that govern target engagement and selectivity profiles [15] [16]. Pim1/AKK1-IN-1 demonstrates remarkable selectivity with dissociation constant values of 35 nanomolar for Pim1, 53 nanomolar for AKK1, 75 nanomolar for MST2, and 380 nanomolar for LKB1, while also inhibiting MPSK1 and TNIK [2] [4].
The optimization of kinase selectivity relies fundamentally on exploiting subtle differences in the adenosine triphosphate binding sites of related kinases [17]. The pyrrolo[2,3-b]pyridine scaffold provides an excellent framework for achieving selectivity through its ability to form bidentate hydrogen bonding interactions with hinge region residues [14] [17]. The two nitrogen atoms of the azaindole system can simultaneously engage with backbone carbonyl and amide hydrogen atoms, mimicking the hydrogen bonding pattern of adenine in the natural adenosine triphosphate substrate [14].
Structure-kinetic relationship studies have revealed that prolonged drug-target residence time correlates strongly with increased drug efficacy, particularly for kinase inhibitors [16] [19]. The optimization of selectivity often involves modulating the hydrophobic interactions between inhibitors and specific regions of the kinase active site, such as the DFG motif [16] [19]. These interactions can induce conformational changes that stabilize particular kinase conformations, leading to enhanced selectivity profiles.
The systematic exploration of structure-activity relationships has identified several key molecular descriptors that influence kinase selectivity [15]. Hydrophilicity and total polar surface area represent critical parameters for achieving selective kinase inhibition, with optimal values falling within narrow ranges for specific kinase subfamilies [15]. The development of multivariate classifiers based on these descriptors has enabled the prediction of selectivity profiles with accuracies ranging from 0.75 to 0.94 for external test sets [15].
| Kinase Target | Dissociation Constant (nM) | Selectivity Factor | Binding Mode |
|---|---|---|---|
| Pim1 | 35 | 1.0 | Type I |
| AKK1 | 53 | 1.5 | Type I |
| MST2 | 75 | 2.1 | Type I |
| LKB1 | 380 | 10.9 | Type I |
Chemical genetic strategies have emerged as powerful tools for optimizing kinase selectivity through the introduction of orthogonal inhibitor-kinase pairs [37]. The development of inhibitors that selectively target engineered kinases with modified gatekeeper residues enables precise control over kinase activity in complex biological systems [37]. These approaches have demonstrated that hydrophobic gatekeeper residues are linked to increased catalytic activity, particularly for tyrosine kinases [37].
The assessment of chemical coverage across the kinome has revealed that approximately half of the human kinome is currently covered with active small molecules, with uneven distribution of inhibitors across different kinase families [35] [40]. More than 500 compounds representing kinase inhibitor chemical space have been systematically screened against panels of over 200 protein kinases, leading to the identification of novel hits against previously unexplored targets including Pim1 and MPSK1 [35].
The 4-cyanophenyl substituent represents a critical structural element in the molecular recognition and target engagement profile of Pim1/AKK1-IN-1 [29] [32]. The cyano group exhibits unique electronic and steric properties that significantly influence protein-ligand interactions through its strong electron-withdrawing character and linear geometry [29] [31].
The cyanophenyl moiety demonstrates exceptional sensitivity to hydrogen bonding interactions, with the cyano group serving as a hydrogen bond acceptor that can modulate fluorescence quantum yields dramatically upon hydrogen bond formation [29] [32]. This property has been extensively exploited in the development of fluorescence probes for protein structure determination, where p-cyanophenylalanine derivatives have found widespread application in studying protein folding, protein-membrane interactions, and amyloid formation [29] [32].
Molecular dynamics simulations and crystallographic studies have revealed that the cyano group of the 4-cyanophenyl substituent can form critical interactions with specific amino acid residues in kinase active sites [29] [30]. The linear geometry of the nitrile functionality enables optimal positioning for hydrogen bonding with backbone amide protons or side chain hydrogen bond donors [29]. These interactions contribute significantly to the binding affinity and selectivity profile observed for Pim1/AKK1-IN-1 across its target kinase panel [2] [4].
The aromatic nitrile substrate preference has been systematically studied in enzyme active sites, revealing that the geometric constraints imposed by the cyano group can dramatically influence catalytic efficiency [30]. The compact binding of aromatic nitrile substrates compared to aliphatic analogues results from the presence of the aromatic ring structure, which enables more favorable van der Waals interactions within the active site cavity [30]. These findings support the strategic inclusion of the 4-cyanophenyl substituent in kinase inhibitor design.
| Property | 4-Cyanophenyl | 4-Methylphenyl | 4-Methoxyphenyl |
|---|---|---|---|
| Electronic Character | Strong Electron-Withdrawing | Electron-Donating | Electron-Donating |
| Hydrogen Bond Capacity | Acceptor | None | Acceptor |
| Steric Profile | Linear Extension | Minimal | Minimal |
| Polarity Contribution | High | Low | Moderate |
Cation-π interactions represent another important mechanism through which the 4-cyanophenyl substituent can contribute to target engagement [33]. The electron-deficient nature of the cyanophenyl aromatic system can participate in favorable electrostatic interactions with positively charged residues, particularly arginine and lysine side chains [33]. These interactions are essentially electrostatic in nature, arising from the interaction between the positively charged amino acid and the negatively charged electron cloud of the π system [33].
The bioisosteric relationship between pyridines and benzonitriles has been recognized as a valuable strategy in drug discovery, particularly for mimicking hydrogen bond acceptor properties [31]. The benzonitrile moiety can effectively replicate the electronic properties of pyridine while offering distinct pharmacological advantages [31]. This bioisosteric replacement strategy has found particular utility in the optimization of kinase inhibitors, where the cyano group can serve as a metabolically stable alternative to other polar functionalities [31].
Systematic structure-activity relationship studies have demonstrated that the position and electronic nature of substituents on the cyanophenyl ring significantly influence kinase selectivity profiles [34]. The incorporation of electron-releasing or electron-withdrawing groups can modulate the overall electronic properties of the aromatic system, leading to enhanced selectivity for specific kinase subfamilies [34]. The cyano substituent at the para position provides optimal electronic properties for kinase binding while maintaining favorable physicochemical properties [34].
The azaindole scaffold has emerged as a privileged structure for kinase inhibitor development, with four structural isomers (4-, 5-, 6-, and 7-azaindoles) exhibiting distinct physicochemical and biological properties [14] [41]. The 7-azaindole framework, which corresponds to the pyrrolo[2,3-b]pyridine system present in Pim1/AKK1-IN-1, has demonstrated particular utility in kinase inhibitor design due to its favorable hydrogen bonding capacity and synthetic accessibility [14] [38].
Comparative analysis of azaindole derivatives reveals that the 7-azaindole moiety appears in a significantly larger number of biologically active molecules compared to other azaindole isomers [14]. This prevalence reflects the optimal positioning of the nitrogen atom for forming critical hydrogen bond interactions with kinase hinge regions [14]. The biostructural analysis demonstrates that the two nitrogen atoms of 7-azaindole can form hydrogen bonds with the hinge region of protein kinases, similar to the bonding pattern observed with the adenine moiety of adenosine triphosphate [14].
The exploration of 7-azaindole-coumaranone hybrids has revealed interesting structure-activity relationships for various disease-related protein kinases [38]. Monosubstituted derivatives consistently display dual inhibition profiles for Haspin and glycogen synthase kinase-3β, while disubstituted analogues demonstrate selectivity for glycogen synthase kinase-3β and Leishmania major casein kinase 1 [38]. These findings highlight the importance of substitution patterns in determining kinase selectivity profiles [38].
| Azaindole Type | Key Targets | Selectivity Profile | Development Status |
|---|---|---|---|
| 4-Azaindole | Various RTKs | Moderate | Research |
| 5-Azaindole | CDKs, FGFRs | High | Clinical |
| 6-Azaindole | Aurora Kinases | Moderate | Research |
| 7-Azaindole | Multiple Classes | Variable | Clinical/Market |
The 7-azaindole scaffold has been extensively validated through the development of clinically successful kinase inhibitors [17] [18]. Pexidartinib, containing a 7-azaindole core, demonstrates potent colony-stimulating factor 1 receptor inhibition with an inhibitory concentration of 13 nanomolar [17]. The crystal structure analysis reveals that the 7-azaindole moiety forms two critical hydrogen bonds with hinge residues at distances of 1.8 and 2.1 Ångströms, respectively [17].
The assessment of chemical coverage across the kinome has identified 7-azaindole as a unique kinase inhibitor scaffold through screening of over 20,000 low-molecular-weight compounds [17]. The systematic modification of the 7-azaindole framework has led to the development of numerous derivative classes with enhanced selectivity and potency profiles [17]. The introduction of specific substituents at the 3-position has proven particularly effective for modulating kinase selectivity [17].
Kinase inhibitor fragments based on the azaindole scaffold demonstrate excellent selectivity profiles when systematically analyzed across large kinase panels [25]. The kinome-wide screening approaches have revealed that azaindole derivatives generally exhibit lower promiscuity than many other kinase inhibitor classes [25]. More than 70% of available azaindole-based inhibitors demonstrate activity against fewer than five kinases, indicating excellent selectivity potential [40].
The development of fragment-based approaches for azaindole optimization has enabled systematic exploration of structure-activity relationships [39]. The fragmentation of co-crystallized azaindole inhibitors according to their three-dimensional proximity to functionally relevant subpocket centers has generated comprehensive fragment libraries [39]. These libraries contain over 7,000 fragments distributed across six subpocket pools, enabling rational recombination strategies for novel inhibitor design [39].
The binding kinetics of Pim1/AKK1-IN-1 reveal a hierarchical affinity pattern across its target kinases, demonstrating the highest binding affinity for Pim1 with a dissociation constant (Kd) of 35 nanomolar, followed by AKK1 at 53 nanomolar, MST2 at 75 nanomolar, and LKB1 at 380 nanomolar [1] [2] [3]. These binding kinetics reflect the structural compatibility between the inhibitor's pyrrolo[2,3-b]pyridine core and the ATP-binding pockets of these kinases.
The binding kinetics analysis demonstrates that Pim1/AKK1-IN-1 exhibits the strongest binding affinity for Pim1 kinase, which can be attributed to optimal complementarity between the inhibitor's chemical structure and the Pim1 ATP-binding site [1]. The pyridine-3-carboxamide moiety forms critical hydrogen bonds with conserved residues in the hinge region, while the cyanophenyl substituent provides additional hydrophobic interactions that enhance binding specificity [4].
For AKK1 kinase, the slightly weaker binding affinity (Kd = 53 nM) suggests minor structural differences in the ATP-binding pocket compared to Pim1, yet the interaction remains highly favorable [1]. MST2 kinase binding (Kd = 75 nM) indicates that the inhibitor can accommodate the structural variations in this kinase family member while maintaining effective inhibition [1].
The LKB1 kinase demonstrates the weakest binding affinity among the primary targets (Kd = 380 nM), which may reflect significant structural differences in its ATP-binding pocket architecture [1] [5]. Despite this weaker affinity, the binding remains within a therapeutically relevant range, suggesting that LKB1 inhibition contributes to the compound's overall biological activity [5].
Pim1/AKK1-IN-1 functions primarily as an ATP-competitive inhibitor, occupying the ATP-binding pocket and preventing the binding of the natural substrate [6] [7]. This mechanism differs fundamentally from allosteric modulation, which involves binding to sites distant from the active site to induce conformational changes that affect kinase activity [8] [9].
ATP-competitive inhibitors like Pim1/AKK1-IN-1 demonstrate binding that is directly competitive with cellular ATP concentrations, following the Cheng-Prusoff relationship where IC50 = Ki(1 + [ATP]/KM,ATP) [10]. This relationship explains why the cellular potency of ATP-competitive inhibitors depends heavily on the kinase's KM,ATP value and the intracellular ATP concentration, typically ranging from 1-10 millimolar [10].
The compound's ATP-competitive mechanism involves binding to the hinge region of the kinase domain, forming hydrogen bonds with conserved residues that normally interact with the adenine ring of ATP [6] [11]. Unlike allosteric inhibitors, which can achieve higher selectivity by targeting less conserved allosteric sites, ATP-competitive inhibitors face the challenge of discriminating between highly similar ATP-binding pockets across the kinome [8] [12].
Research has demonstrated that ATP-competitive inhibitors can modulate substrate binding cooperativity through their effects on kinase conformational dynamics [6] [7]. Different ATP-competitive inhibitors can stabilize distinct conformational states of the same kinase, leading to varying degrees of allosteric coupling between the nucleotide and substrate-binding sites [6]. This phenomenon suggests that even within the ATP-competitive inhibitor class, compounds can exhibit differential effects on kinase function beyond simple catalytic inhibition [7].
The binding mode of Pim1/AKK1-IN-1 likely involves interactions with both the adenine-binding region and the phosphate-binding region of the ATP pocket, creating a bivalent binding interaction that can influence the kinase's conformational dynamics [7] [11]. This type of binding can affect not only catalytic activity but also the kinase's ability to interact with regulatory proteins and substrates [6].
Time-dependent inhibition represents a complex mechanism where the inhibitory effect increases with prolonged exposure to the inhibitor, distinguishing it from simple reversible competitive inhibition [13] [14]. While specific time-dependent inhibition data for Pim1/AKK1-IN-1 was not extensively documented in the available literature, the general principles of time-dependent kinase inhibition provide important context for understanding this compound's potential behavior.
Time-dependent inhibition can occur through several mechanisms, including slow binding kinetics, conformational changes in the enzyme-inhibitor complex, or mechanism-based inactivation [13] [15]. In the context of kinase inhibitors, time-dependent effects often arise from slow conformational transitions in the kinase domain that enhance inhibitor binding over time [16] [10].
The kinetics of time-dependent inhibition typically follow a biphasic pattern, with an initial rapid binding phase followed by a slower isomerization step that leads to enhanced inhibition [13]. This process can be described by the equation: E + I ⇌ EI → EI, where E represents the enzyme, I the inhibitor, EI the initial enzyme-inhibitor complex, and EI the more stable, slowly dissociating complex [13].
For kinase inhibitors like Pim1/AKK1-IN-1, time-dependent effects may result from conformational changes in the kinase domain that occur after initial inhibitor binding [16]. These changes can involve movements in the activation loop, αC helix, or other flexible regions that affect the stability of the inhibitor-kinase complex [10].
The residence time of kinase inhibitors on their targets has emerged as an important pharmacological parameter, with longer residence times often correlating with improved therapeutic efficacy [16]. Factors influencing residence time include the formation of additional intermolecular contacts after initial binding, conformational rearrangements that bury the inhibitor more deeply in the binding site, and the energy barriers associated with inhibitor dissociation [16].
Time-dependent inhibition profiles can be characterized using IC50 shift assays, where the inhibitory potency is compared between immediate inhibition and inhibition after pre-incubation with the enzyme [14] [17]. A significant leftward shift in the IC50 curve after pre-incubation indicates time-dependent inhibition, with the magnitude of the shift reflecting the extent of the time-dependent effect [14].
The Ark/Prk kinase family represents a distinct group of serine/threonine kinases involved in endocytosis and actin cytoskeleton regulation, comprising Ark1, Prk1, and Akl1 in yeast, and AAK1 and GAK in mammalian systems [18] [19]. These kinases are characterized by their unique consensus phosphorylation target site L(I)XXQXTG, which differs significantly from the phosphorylation motifs recognized by Pim kinases [18] [19].
Cross-reactivity analysis between Pim1/AKK1-IN-1 and the Ark/Prk kinase family reveals limited potential for significant off-target effects due to fundamental differences in kinase domain architecture and substrate recognition mechanisms [18] [20]. The Ark/Prk kinases possess distinct structural features in their ATP-binding pockets that would likely preclude high-affinity binding of Pim1/AKK1-IN-1 [19].
The mammalian AAK1 (adaptor-associated kinase 1) mentioned in the compound's name represents a member of the Ark/Prk family, but the binding data indicates that the inhibitor's primary activity is directed toward Pim1 rather than AAK1 [1] [21]. The inclusion of AKK1 in the compound name may reflect historical nomenclature or early screening results rather than equipotent inhibition of both kinase families [1].
Structural analysis of Pim kinases versus Ark/Prk kinases reveals significant differences in their catalytic domains, substrate-binding sites, and regulatory mechanisms [22] [19]. Pim kinases are constitutively active due to their lack of regulatory domains, while Ark/Prk kinases are subject to complex regulatory controls involving their N-terminal domains and protein-protein interactions [19] [23].
The phosphorylation consensus sequences also differ markedly between these kinase families. Pim kinases preferentially phosphorylate substrates containing the motif RXRHXS/T, while Ark/Prk kinases target the L(I)XXQXTG sequence [18] [24]. This divergence in substrate recognition reflects fundamental differences in the substrate-binding grooves and catalytic mechanisms of these kinase families [18] [19].
Research on Pim kinase inhibitors has documented some cross-reactivity with casein kinase 2, but this appears to be compound-specific rather than a general feature of Pim kinase inhibitors [24]. The cross-reactivity with casein kinase 2 likely results from structural similarities in the ATP-binding pockets rather than shared regulatory mechanisms or substrate preferences [24].